In-depth Technical Guide to 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0)
In-depth Technical Guide to 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0)
[1]
Executive Summary
2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) is a specialized aromatic ether aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive formyl group ortho to a bulky 4-methylbenzyloxy substituent, this compound exhibits unique steric and electronic properties that make it a valuable building block. It is primarily utilized in the synthesis of bioactive heterocycles, including chromanes, quinazolinones, and Schiff base ligands, which are often explored for antimicrobial and anticancer activities. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
The core identity of the compound is defined by the ether linkage connecting a salicylaldehyde moiety to a para-tolyl unit. This structural arrangement allows for dual reactivity: nucleophilic attack at the aldehyde and electrophilic aromatic substitution on the rings.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-[(4-Methylbenzyl)oxy]benzaldehyde |
| CAS Number | 85825-85-0 |
| Synonyms | 2-(4-Methylbenzyloxy)benzaldehyde; 2-[(4-Methylphenyl)methoxy]benzaldehyde |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2C=O[1][2] |
| InChI Key | KLZXAPCLPREJOL-UHFFFAOYSA-N |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.6 - 3.9 |
Synthetic Pathways & Reaction Mechanisms[14]
The most robust and scalable method for synthesizing 2-[(4-Methylbenzyl)oxy]benzaldehyde is the Williamson Ether Synthesis . This pathway is preferred due to its high yield, operational simplicity, and the availability of starting materials.
Mechanism of Action
The reaction involves an SN2 nucleophilic substitution. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base (typically Potassium Carbonate, K₂CO₃) to form a phenoxide ion. This ambient nucleophile then attacks the benzylic carbon of 4-methylbenzyl halide (bromide or chloride), displacing the halide leaving group.
Experimental Protocol
Reagents:
-
Salicylaldehyde (1.0 eq)
-
4-Methylbenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate reaction if using the chloride derivative.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution color typically deepens to yellow/orange.
-
Alkylation: Dropwise add 4-Methylbenzyl bromide (11 mmol). If using the chloride, add catalytic KI at this stage.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product spot will appear less polar than the starting phenol.
-
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography to obtain the pure solid.
Synthesis Workflow Diagram
Figure 1: Williamson Ether Synthesis pathway for the production of CAS 85825-85-0.
Analytical Characterization
Validating the structure of the synthesized compound is critical. The following spectral signatures confirm the successful formation of the ether linkage and retention of the aldehyde functionality.
Table 2: Expected Spectroscopic Data
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 10.5 ppm (s, 1H) | -CHO (Aldehyde proton, diagnostic singlet) |
| δ 7.8 - 6.9 ppm (m, 8H) | Ar-H (Aromatic protons of both rings) | |
| δ 5.1 - 5.2 ppm (s, 2H) | -OCH₂- (Benzylic methylene, diagnostic singlet) | |
| δ 2.3 - 2.4 ppm (s, 3H) | -CH₃ (Methyl group on the para-tolyl ring) | |
| IR (FT-IR) | ~1680-1690 cm⁻¹ | C=O stretch (Conjugated aldehyde) |
| ~1240 cm⁻¹ | C-O-C stretch (Aryl alkyl ether) | |
| ~2850, 2750 cm⁻¹ | C-H stretch (Aldehyde Fermi resonance) | |
| MS (ESI/EI) | m/z 226 [M]⁺ | Molecular ion peak matching formula weight |
Applications in Drug Discovery & Organic Synthesis
This compound acts as a "linchpin" intermediate, connecting the pharmacophoric properties of the salicylaldehyde core with the lipophilic bulk of the methylbenzyl group.
Schiff Base Ligands & Metal Complexes
Reaction with primary amines (e.g., anilines, hydrazides) yields Schiff bases (imines).[3] These ligands are extensively used to coordinate transition metals (Cu, Ni, Zn). The resulting complexes often demonstrate enhanced DNA binding affinity and antimicrobial activity compared to the free ligand, making them candidates for antibiotic drug development.
Chromane & Flavone Synthesis
Through Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate), the aldehyde group facilitates cyclization to form chromene or coumarin derivatives. These scaffolds are ubiquitous in natural products and are potent targets for anticancer and anti-inflammatory therapies.
Application Workflow Diagram
Figure 2: Divergent synthetic applications of CAS 85825-85-0 in medicinal chemistry.
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for aromatic aldehydes and ethers.
-
GHS Classification (Inferred):
-
Handling: Use in a fume hood. Avoid dust formation.[4] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.
References
-
PubChem. (n.d.).[1] 2-[(4-Methylbenzyl)oxy]benzaldehyde (CID 693304). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.[5][6] Retrieved October 26, 2023, from [Link]
-
International Journal of Research and Scientific Innovation. (2018). Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(4-Methylbenzyl)oxy]benzaldehyde | 66742-58-3 | Benchchem [benchchem.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. chemos.de [chemos.de]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
